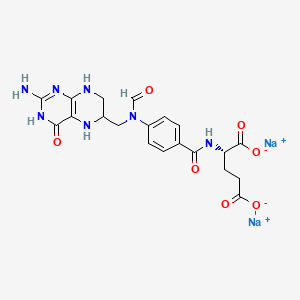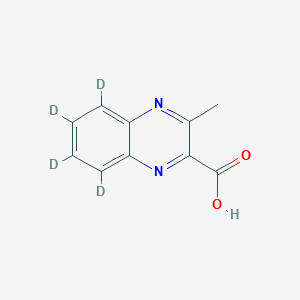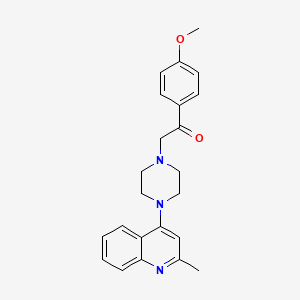
ATM Inhibitor-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ATM Inhibitor-2 is a potent and selective inhibitor of the ataxia-telangiectasia mutated protein, a serine/threonine kinase involved in the DNA damage response. This compound has gained significant attention in the field of cancer research due to its ability to enhance the effects of DNA-damaging agents and improve the efficacy of radiotherapy and chemotherapy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ATM Inhibitor-2 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce the desired substituents. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve optimal yields .
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis process while ensuring consistency and purity. This involves optimizing reaction conditions, using high-quality raw materials, and implementing stringent quality control measures. The production process may also include purification steps such as crystallization, filtration, and chromatography to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
ATM Inhibitor-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be employed to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with altered electronic properties, while substitution reactions can introduce new functional groups that enhance the compound’s activity .
Wissenschaftliche Forschungsanwendungen
ATM Inhibitor-2 has a wide range of scientific research applications, including:
Cancer Research: It is used to enhance the efficacy of radiotherapy and chemotherapy by inhibiting the DNA damage response in cancer cells.
Drug Development: The compound is being investigated as a potential therapeutic agent for various cancers, including colorectal, prostate, lung, and breast cancers.
Basic Research: This compound is used in studies to understand the molecular mechanisms of DNA damage response and repair.
Wirkmechanismus
ATM Inhibitor-2 exerts its effects by inhibiting the ataxia-telangiectasia mutated protein, which plays a crucial role in the DNA damage response. By blocking the activity of this kinase, the compound prevents the repair of DNA double-strand breaks, leading to increased DNA damage and cell death. This mechanism enhances the efficacy of DNA-damaging agents and radiotherapy . Additionally, this compound activates the cGAS/STING pathway, leading to an enhanced immune response against tumors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
M3541 and M4076: Highly potent and selective inhibitors from a new chemical class, showing strong combination potential with PARP and topoisomerase I inhibitors.
Uniqueness
ATM Inhibitor-2 is unique due to its high selectivity and potency in inhibiting the ataxia-telangiectasia mutated protein. Its ability to enhance the efficacy of radiotherapy and chemotherapy, as well as its potential in immunotherapy, sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C26H31N7O3 |
|---|---|
Molekulargewicht |
489.6 g/mol |
IUPAC-Name |
1-[2-(dimethylamino)ethyl]-3-[5-[3-methyl-1-(oxan-4-yl)-2-oxoimidazo[4,5-c]quinolin-8-yl]pyridin-2-yl]urea |
InChI |
InChI=1S/C26H31N7O3/c1-31(2)11-10-27-25(34)30-23-7-5-18(15-29-23)17-4-6-21-20(14-17)24-22(16-28-21)32(3)26(35)33(24)19-8-12-36-13-9-19/h4-7,14-16,19H,8-13H2,1-3H3,(H2,27,29,30,34) |
InChI-Schlüssel |
CDDXEJNRKQHBMI-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CN=C3C=CC(=CC3=C2N(C1=O)C4CCOCC4)C5=CN=C(C=C5)NC(=O)NCCN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




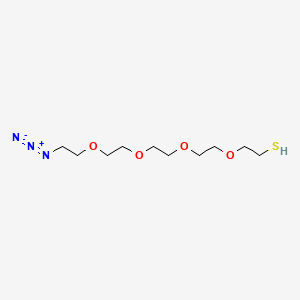


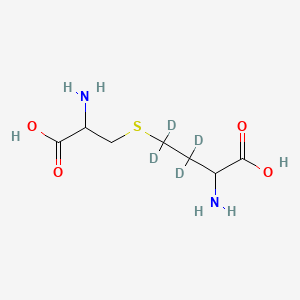
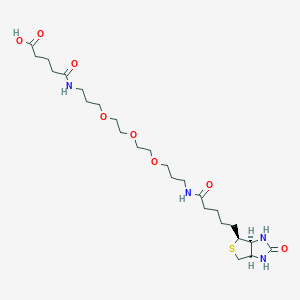


![(4S,9S,14S,19S)-26-aza-3,10,13,20-tetrazanidatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene;manganese(2+);propanoate](/img/structure/B12411625.png)
